![molecular formula C14H23IS B14196677 3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene CAS No. 851011-44-4](/img/structure/B14196677.png)
3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene is an organic compound that belongs to the class of iodothiophenes. This compound is characterized by the presence of an iodine atom attached to a thiophene ring, which is further substituted with a 3,7-dimethyloctyl group. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene typically involves the iodination of a thiophene derivative followed by the introduction of the 3,7-dimethyloctyl group. One common method is the halogenation of thiophene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The resulting 2-iodothiophene can then be subjected to a Friedel-Crafts alkylation reaction with 3,7-dimethyloctyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation, recrystallization, and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-[(3S)-3,7-dimethyloctyl]thiophene.
Substitution: Formation of 3-[(3S)-3,7-dimethyloctyl]-2-substituted thiophenes.
科学的研究の応用
3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the thiophene ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Iodothiophene: Lacks the 3,7-dimethyloctyl group, making it less hydrophobic and less sterically hindered.
3-[(3R)-3,7-dimethyloctyl]-2-iodothiophene: The enantiomer of the compound, with the (3R) configuration.
3-[(3S)-3,7-dimethyloctyl]-2-bromothiophene: Similar structure but with a bromine atom instead of iodine.
Uniqueness
3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene is unique due to its specific stereochemistry and the presence of the iodine atom, which can significantly influence its reactivity and interactions. The (3S) configuration imparts chirality, which can affect the compound’s biological activity and selectivity. The iodine atom provides a site for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties.
特性
CAS番号 |
851011-44-4 |
|---|---|
分子式 |
C14H23IS |
分子量 |
350.30 g/mol |
IUPAC名 |
3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene |
InChI |
InChI=1S/C14H23IS/c1-11(2)5-4-6-12(3)7-8-13-9-10-16-14(13)15/h9-12H,4-8H2,1-3H3/t12-/m0/s1 |
InChIキー |
HIMSGRCTJFAKGQ-LBPRGKRZSA-N |
異性体SMILES |
C[C@@H](CCCC(C)C)CCC1=C(SC=C1)I |
正規SMILES |
CC(C)CCCC(C)CCC1=C(SC=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14196595.png)
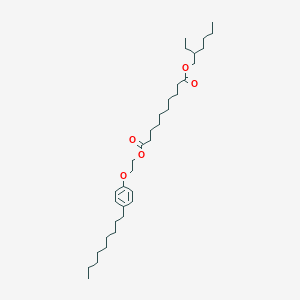
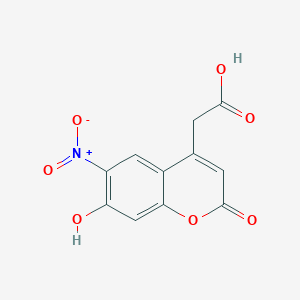
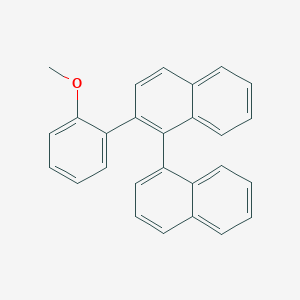
![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)
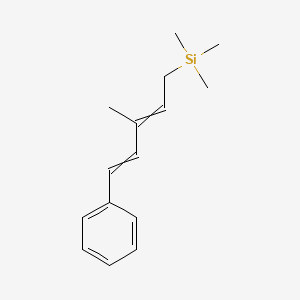
![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)
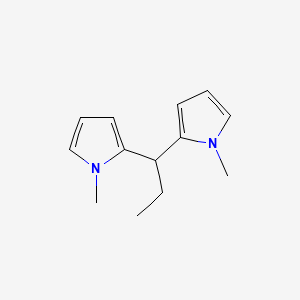
![1-[(Naphthalen-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14196649.png)

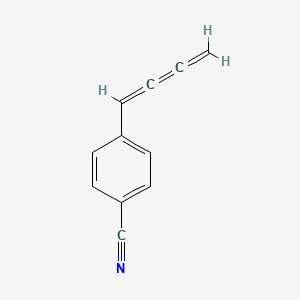
stannane](/img/structure/B14196662.png)
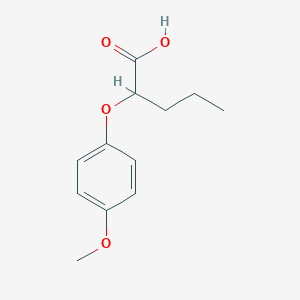
![4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]-](/img/structure/B14196678.png)
